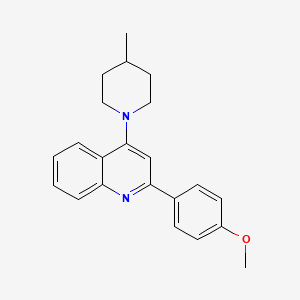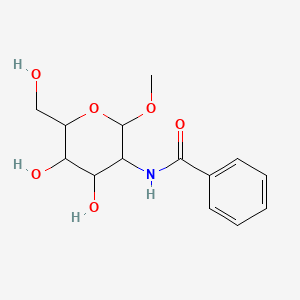
sec.-Butyl N-phenyl carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sec.-Butyl N-phenyl carbamate, also known as carbamic acid, phenyl, 2-butyl ester, is an organic compound with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.2423 g/mol . It is a carbamate ester, which is a class of compounds known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sec.-Butyl N-phenyl carbamate can be achieved through several methods. One common approach involves the reaction of aniline with dimethyl carbonate in the presence of a catalyst. This reaction typically occurs at elevated temperatures (around 150°C) and under high pressure (9.0 MPa) . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere .
Industrial Production Methods
Industrial production of carbamates often involves the use of phosgene or phosgene derivatives, which are highly toxic and hazardous. more environmentally friendly methods have been developed, such as the use of dimethyl carbonate as a phosgene-free alternative . This method not only reduces the environmental impact but also improves the safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
sec.-Butyl N-phenyl carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong acids (e.g., trifluoroacetic acid), bases (e.g., amine bases), and catalysts (e.g., iron-chrome catalysts) . The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, the reaction with dimethyl carbonate can produce methyl N-phenyl carbamate and methyl N-methyl-N-phenyl carbamate .
Aplicaciones Científicas De Investigación
sec.-Butyl N-phenyl carbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a protecting group for amines in peptide synthesis.
Biology: It is used in the study of enzyme interactions and protein modifications.
Medicine: It is a key structural motif in many approved drugs and prodrugs.
Industry: It is used in the production of pesticides, fungicides, and herbicides.
Mecanismo De Acción
The mechanism of action of sec.-Butyl N-phenyl carbamate involves its interaction with specific molecular targets and pathways. The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This allows the compound to participate in hydrogen bonding through the carboxyl group and the backbone NH, modulating its biological properties and improving its stability and pharmacokinetic properties .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to sec.-Butyl N-phenyl carbamate include:
tert-Butyl N-phenyl carbamate: Another carbamate ester with similar properties and applications.
Uniqueness
This compound is unique due to its specific molecular structure, which provides distinct chemical and biological properties. Its ability to act as a protecting group for amines and its use in various industrial applications highlight its versatility and importance in scientific research and industry .
Propiedades
Número CAS |
33013-98-8 |
|---|---|
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
butan-2-yl N-phenylcarbamate |
InChI |
InChI=1S/C11H15NO2/c1-3-9(2)14-11(13)12-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,12,13) |
Clave InChI |
IAZMIVQLMAXXLT-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC(=O)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[4-(2-Tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2-[[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]methyl]propanoic acid](/img/structure/B11958175.png)



![2-Bromo-4-[(3-methylbenzoyl)oxy]phenyl 3-methylbenzoate](/img/structure/B11958200.png)

![1-[4-((E)-{4-[ethyl(methyl)amino]phenyl}diazenyl)phenyl]ethanone](/img/structure/B11958203.png)

![N,N-dibutyl-4-[(2,5-dichlorophenyl)diazenyl]-3,5-dimethylaniline](/img/structure/B11958214.png)

![(2E)-2-(benzoylamino)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-propenoic acid](/img/structure/B11958233.png)
